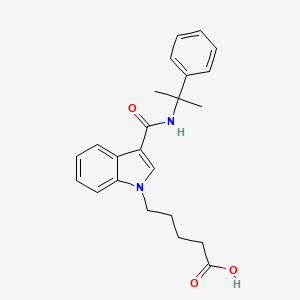

CUMYL-PICA N-pentanoic acid metabolite

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CUMYL-PICA N-pentanoic acid metabolite is an analytical reference standard that is categorized as a synthetic cannabinoid. It is a presumptive metabolite of CUMYL-PICA and 5-fluoro CUMYL-PICA. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.

科学的研究の応用

Pharmacokinetics and Metabolism

CUMYL-PICA and its variants, like 5F-CUMYL-PICA, undergo complex pharmacokinetic profiles and metabolic processes. A study found that these compounds exhibit rapid metabolic clearance when incubated with rat and human liver microsomes. However, in vivo metabolism was more prolonged, with parent compounds remaining detectable in rat plasma 24 hours post-dosing. Both compounds produced moderate hypothermic effects when administered intraperitoneally at a dosage of 3 mg/kg. The primary metabolic pathways included phase I oxidative transformations and phase II glucuronidation, leading to the formation of 28 metabolites for both compounds, mainly through terminal hydroxylation or dealkylation of the N-pentyl chain (Kevin et al., 2017).

In Vitro Analysis

Another study explored the in vitro metabolism of synthetic cannabinoids like 5F-CUMYL-PEGACLONE, focusing on phase I metabolites. Metabolic reactions occurred primarily at the γ-carbolinone core and the 5-fluoropentyl chain, involving N-dealkylation, hydroxylation, hydrolytic defluorination, and formation of a dihydrodiol. The propionic acid metabolite was identified as a significant metabolite in all urine samples and should be targeted for maximum sensitivity in drug abstinence control (Mogler et al., 2018).

Cannabimimetic Activities

CUMYL-PICA and its variants have been studied for their cannabimimetic activities. One study synthesized seven cumyl carboxamide-type synthetic cannabinoids, including CUMYL-PICA, and evaluated their activities as CB1 and CB2 receptor agonists. All evaluated compounds exhibited moderate to strong agonist activities, with EC50 values indicating their potential effects in forensic cases (Asada et al., 2017).

Metabolite Identification and Receptor Activity

A comprehensive study on 5F-MDMB-PICA identified 22 metabolites, with phase I transformations including ester hydrolysis and oxidative defluorination being the most prevalent. Both 5F-MDMB-PICA and 5F-MDMB-PINACA acted as full agonists at the CB1 receptor, with higher efficacy and similar potency as JWH-018 (Truver et al., 2019).

特性

製品名 |

CUMYL-PICA N-pentanoic acid metabolite |

|---|---|

分子式 |

C23H26N2O3 |

分子量 |

378.5 |

IUPAC名 |

5-[3-(2-phenylpropan-2-ylcarbamoyl)indol-1-yl]pentanoic acid |

InChI |

InChI=1S/C23H26N2O3/c1-23(2,17-10-4-3-5-11-17)24-22(28)19-16-25(15-9-8-14-21(26)27)20-13-7-6-12-18(19)20/h3-7,10-13,16H,8-9,14-15H2,1-2H3,(H,24,28)(H,26,27) |

InChIキー |

PAIZLLVUTPSHRQ-UHFFFAOYSA-N |

SMILES |

CC(C)(C1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O |

同義語 |

CUMYL-PICA N-(5-carboxypentyl) metabolite; 5-fluoro CUMYL-PICA N-(5-carboxypentyl) metabolite |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

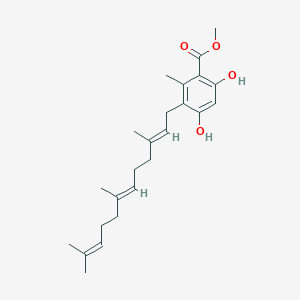

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1164462.png)